molecular formula C15H18N4O5S B11300289 N-butyl-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

N-butyl-2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

Cat. No.: B11300289
M. Wt: 366.4 g/mol
InChI Key: UPKDGFAUXMMJBD-UHFFFAOYSA-N
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Description

N-BUTYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide moiety linked to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of butylamine, 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride, and benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-BUTYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BUTYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BUTYL-2-(2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N4O5S

Molecular Weight

366.4 g/mol

IUPAC Name

N-butyl-2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide

InChI

InChI=1S/C15H18N4O5S/c1-2-3-8-16-13(20)10-6-4-5-7-11(10)19-25(23,24)12-9-17-15(22)18-14(12)21/h4-7,9,19H,2-3,8H2,1H3,(H,16,20)(H2,17,18,21,22)

InChI Key

UPKDGFAUXMMJBD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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